2-[(2,6-Dichlorophenyl)methylideneamino]guanidine

Alpha-1 Adrenoceptor Antagonism Vascular Selectivity Functional Profiling

2-[(2,6-Dichlorophenyl)methylideneamino]guanidine, commonly known as Guanabenz, is a guanidine derivative that functions as a potent and selective agonist at alpha-2 adrenergic receptors, particularly the alpha-2A subtype. It is clinically classified as a centrally acting antihypertensive agent, reducing sympathetic outflow from the central nervous system.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 5051-62-7
Cat. No. B1672423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichlorophenyl)methylideneamino]guanidine
CAS5051-62-7
Synonyms2,6 Dichlorobenzylideneaminoguanidine
2,6-Dichlorobenzylideneaminoguanidine
Acetate Wyeth-Ayerst, Guanabenz
Acetate, Guanabenz
BR 750
BR-750
BR750
Guanabenz
Guanabenz Acetate
Guanabenz Acetate Wyeth-Ayerst
Guanabenz Monoacetate
Monoacetate, Guanabenz
WY 8678
WY-8678
WY8678
Wyeth Ayerst of Guanabenz Acetate
Wyeth-Ayerst of Guanabenz Acetate
Wytensin
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl
InChIInChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
InChIKeyWDZVGELJXXEGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.89e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guanabenz (CAS 5051-62-7): A Centrally Acting Alpha-2 Adrenergic Agonist for Research and Antihypertensive Procurement


2-[(2,6-Dichlorophenyl)methylideneamino]guanidine, commonly known as Guanabenz, is a guanidine derivative that functions as a potent and selective agonist at alpha-2 adrenergic receptors, particularly the alpha-2A subtype . It is clinically classified as a centrally acting antihypertensive agent, reducing sympathetic outflow from the central nervous system [1]. A critical distinguishing feature is its functional pharmacological profile: unlike several close structural analogs, Guanabenz acts as an antagonist at postsynaptic alpha-1 adrenoceptors and demonstrates high selectivity for alpha-2 receptors over I1-imidazoline receptors, avoiding the mixed receptor activation of compounds like clonidine [2][3].

Why Guanabenz Cannot Be Simply Replaced by Other Alpha-2 Agonists


Procurement decisions for alpha-2 adrenergic agonists like Guanabenz cannot rely on simple in-class substitution due to profound functional differences in receptor pharmacology that directly impact experimental outcomes and clinical effect profiles. For example, unlike guanfacine, which is an agonist at both alpha-2 and alpha-1 receptors, Guanabenz is a functional antagonist at alpha-1 receptors, preventing off-target vasoconstriction [1]. Compared to clonidine, Guanabenz is devoid of activity at I1-imidazoline receptors, ensuring its effects are mediated purely by alpha-2 adrenoceptors [2]. Furthermore, Guanabenz possesses a unique, alpha-2-independent antiprion activity not found in other antihypertensive agents like clonidine, making it a distinct chemical tool for neurodegenerative disease research [3]. These non-interchangeable properties demonstrate that generic selection within this drug class can introduce confounding variables.

Quantitative Comparative Evidence for 2-[(2,6-Dichlorophenyl)methylideneamino]guanidine


Functional Antagonism at Alpha-1 Receptors: Guanabenz vs. Guanfacine

Guanabenz is a functional antagonist at postsynaptic alpha-1 adrenoceptors, a property not shared by its close structural analog guanfacine, which acts as an agonist [1]. In isolated rat vas deferens and rabbit aortic strip assays, guanfacine at high concentrations (10⁻⁶–10⁻⁴ M) produced prazosin-sensitive contractions, confirming alpha-1 agonism. In contrast, Guanabenz showed no agonist activity and instead acted as a competitive antagonist against norepinephrine and phenylephrine [1]. This prevents the off-target vasoconstriction associated with guanfacine and clonidine.

Alpha-1 Adrenoceptor Antagonism Vascular Selectivity Functional Profiling

Hypotensive Potency: A 10-Fold Difference Between Guanabenz and Clonidine

In a direct in vivo comparison, Guanabenz was approximately 10 times less potent than clonidine in producing hypotension and bradycardia [1]. Intravenous administration in anesthetized dogs showed that the hypotensive potency of guanabenz was roughly 1/10 that of clonidine, while it was 10 times more potent than guanethidine [1]. This data suggests a wider therapeutic window for Guanabenz and a less severe acute hypotensive profile compared to clonidine.

Hypotensive Potency In Vivo Hemodynamics Comparative Pharmacology

Superior Alpha-2A Subtype Selectivity Compared to Guanfacine

Guanabenz exhibits a sharper selectivity window for the alpha-2A receptor over the alpha-2C receptor compared to guanfacine, as shown by cross-study functional data . Guanabenz displays pEC50 values of 8.25, 7.01, and ~5 for alpha-2A, alpha-2B, and alpha-2C receptors, respectively . This translates to an ~1800-fold selectivity for alpha-2A over alpha-2C. In contrast, guanfacine has reported EC50 values of 52, 288, and 602 nM for the same subtypes, a selectivity window of only ~12-fold .

Alpha-2 Adrenoceptor Subtypes Selectivity Profiling Off-Target Potential

Absence of I1-Imidazoline Receptor Affinity: Guanabenz vs. Clonidine and Moxonidine

Guanabenz is a highly selective alpha-2 adrenoceptor agonist with virtually no affinity for I1-imidazoline receptors, unlike clonidine and moxonidine [1][2]. This selectivity is supported by radioligand binding data at I2-imidazoline sites, where Guanabenz demonstrates a Ki of 0.1 μM, compared to clonidine's Ki of 58.1 μM and moxonidine's Ki of 129 μM, confirming its distinct binding profile at imidazoline/guanidinium receptive sites [3]. In functional studies, the hypotensive effect of Guanabenz is mediated solely by alpha-2-adrenoceptors, while clonidine's effect involves both alpha-2 and I1 receptors [2].

Imidazoline Receptors Receptor Selectivity Mechanistic Purity

Unique Alpha-2-Independent Antiprion Activity vs. Inactive Clonidine

Guanabenz possesses a unique antiprion activity not shared by other alpha-2 adrenergic agonists, as demonstrated by its ability to clear PrPSc in cell-based assays, while clonidine is completely inactive [1]. In a yeast-based assay, Guanabenz exhibited potent bioactivity with an EC50 comparable to 23-29 μM [2]. Clonidine, a pharmacologically and chemically close analog, did not exhibit any antiprion activity in yeast or MovS6 cell assays, confirming that this effect is independent of alpha-2 adrenergic agonism [1]. This makes Guanabenz a privileged structure for antiprion drug discovery.

Antiprion Activity Prion Disease Models Mechanism of Action

Reduced Fluid Retention in Clinical Hypertension vs. Methyldopa

In a one-year, double-blind, multi-center clinical trial of 248 hypertensive outpatients, Guanabenz demonstrated a significantly lower incidence of fluid retention compared to methyldopa [1]. While both drugs achieved comparable reductions in supine diastolic blood pressure (Guanabenz: -11 mmHg; Methyldopa: -9 mmHg), evidence of fluid retention such as weight gain, edema, and congestive heart failure was significantly more frequent with methyldopa [1]. A significantly higher proportion of Guanabenz-treated patients (76%) had a clinically significant response at 6 months compared to methyldopa (63%) [1].

Clinical Hypertension Management Fluid Retention Adverse Event Profile

High-Value Application Scenarios for Guanabenz (2-[(2,6-Dichlorophenyl)methylideneamino]guanidine)


Mechanistically-Pure Studies of Central Alpha-2 Adrenoceptor Function

For neuroscientists studying central sympathetic regulation, Guanabenz is the preferred agonist. Its functional antagonism at alpha-1 receptors and its lack of I1-imidazoline receptor affinity [1][2] eliminate confounding off-target effects that are present with clonidine (I1 and alpha-1 partial agonism) or guanfacine (alpha-1 agonism). This ensures that observed hypotensive, sedative, or antinociceptive effects can be attributed solely to alpha-2 adrenoceptor activation, providing greater mechanistic precision for publications and data interpretation [1][2].

Non-Clinical Antiprion Drug Discovery and Protein-Misfolding Research

Guanabenz is a unique chemical scaffold for prion disease research. Its validated, alpha-2-independent antiprion activity in both yeast and mammalian cell models [3], with an EC50 of 20-30 µM, makes it a privileged lead compound for medicinal chemistry optimization. The specific inactivity of clonidine and other related agonists [3] confirms a structure-activity relationship that is distinct from the antihypertensive pharmacophore, presenting a novel drug discovery avenue for laboratories focused on neurodegenerative proteopathies.

Animal Models of Hypertension Requiring a Moderate, Titratable Sympatholytic Effect

In research models of hypertension where a potent, acute hypotensive effect is undesirable, Guanabenz represents a strategic choice. Its potency is approximately 1/10 that of clonidine [4], offering a wider therapeutic window and a more gradual, titratable blood pressure reduction. This allows for the evaluation of chronic sympathetic suppression on end-organ damage without the confounding variable of profound initial hypotension caused by other central agonists [4].

Hypertension Management Studies Aiming to Avoid Volume Expansion

For clinical researchers or procurement related to hypertension therapy comparisons, Guanabenz uniquely achieves effective monotherapy blood pressure reduction comparable to methyldopa, but with a significantly lower risk of fluid retention, weight gain, and edema [5]. This solves the trade-off of many antihypertensive agents where blood pressure lowering is compromised by volume expansion, providing a non-sodium-retaining alpha-2 agonist option for long-term safety and efficacy studies [5].

Quote Request

Request a Quote for 2-[(2,6-Dichlorophenyl)methylideneamino]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.